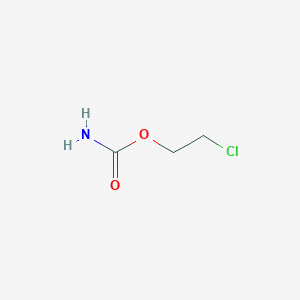
2,6-Difluorobenzophenone
Overview
Description
2,6-Difluorobenzophenone (DFBP) is a chemical compound with the formula C13H8F2O . It is a yellow crystalline powder used as an intermediate in the synthesis of other chemicals, such as pharmaceuticals, agrochemicals, and electronic materials.
Molecular Structure Analysis
The molecular formula of this compound is C13H8F2O . It has a molecular weight of 218.20 g/mol . The structure consists of a benzophenone core with two fluorine atoms attached to the benzene ring in the 2 and 6 positions .Physical And Chemical Properties Analysis
This compound is a light yellow liquid with a boiling point of 120 °C at 2 mmHg and a flash point greater than 110 °C . It has a density of 1.244 g/mL at 25 °C .Scientific Research Applications
Synthesis and Polymerization
2,6-Difluorobenzophenone has been utilized in the synthesis of various polymers. A study by Persson Jutemar, Takamuku, and Jannasch (2010) demonstrates its use in creating sulfonated high-molecular weight aromatic polymers for fuel cell proton-exchange membranes. This research highlights the versatility of organolithium chemistry in generating new functional monomers, especially those with fluorine atoms activated for nucleophilic aromatic substitution reactions (Persson Jutemar, Takamuku, & Jannasch, 2010).
Bond Activation Studies
In the field of organometallic chemistry, this compound is significant for studying bond activation. Zheng et al. (2010) explored its reaction with various cobalt complexes, leading to C–H and C–F bond activation. This research provides insights into the interaction between different anchoring groups and the valency of the cobalt center, contributing to our understanding of organometallic reaction mechanisms (Zheng et al., 2010).
High-Performance Semiconductors
This compound derivatives have been used in the development of high-performance semiconductors. Takimiya et al. (2004) synthesized a series of semiconductors using analogues of 2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, demonstrating their effectiveness as p-type semiconductors for field-effect transistors. This work contributes to advancements in organic semiconductor technology (Takimiya et al., 2004).
Polymer-Stabilized Liquid Crystals
The compound has also found applications in enhancing the properties of polymer-stabilized blue phase liquid crystals. Wu et al. (2017) investigated the impact of 4,4′-difluorobenzophenone on the electro-optical and dielectric properties of these crystals, showing significant improvement in performance. This research is crucial for the development of advanced liquid crystal displays and devices (Wu et al., 2017).
Proton Exchange Membranes
Xing et al. (2004) demonstrated the use of this compound derivatives in fabricating sulfonated poly(aryl ether ketone) membranes for fuel cell applications. These membranes exhibited high mechanical strength and good thermal stability, highlighting the potential of this compound in the energy sector (Xing et al., 2004).
Safety and Hazards
2,6-Difluorobenzophenone is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It’s known that benzophenone derivatives can interact with various biological targets depending on their specific structures .
Mode of Action
One study suggests that 2,6-difluorobenzophenone and its derivatives can undergo c–h and c–f cyclometalation reactions when promoted by certain activators . These reactions could potentially influence the compound’s interaction with its biological targets.
Biochemical Pathways
The compound’s potential to undergo c–h and c–f cyclometalation reactions suggests it could influence various biochemical processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is classified as hazardous to the aquatic environment and may cause respiratory irritation, skin irritation, and serious eye irritation .
Biochemical Analysis
Biochemical Properties
2,6-Difluorobenzophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially leading to toxic effects .
Additionally, this compound can interact with proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can alter the protein’s conformation and affect its function. For example, binding to specific proteins may inhibit their activity or alter their stability, impacting various biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .
Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in critical cellular processes, such as cell cycle regulation, DNA repair, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, leading to a decrease in enzymatic activity .
Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. This interaction can lead to the activation or repression of specific genes, resulting in altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . The degradation products may have different biochemical properties and can potentially lead to long-term effects on cellular function.
Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular processes, such as increased oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic effects. For example, high doses of this compound have been associated with increased oxidative stress, liver damage, and alterations in metabolic pathways .
Threshold effects have been observed, where a specific dosage level must be reached before significant biochemical changes occur. Additionally, toxic or adverse effects at high doses include hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to increase their solubility and facilitate excretion from the body .
The interaction with cytochrome P450 enzymes can also affect metabolic flux and alter the levels of other metabolites, potentially leading to metabolic imbalances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue .
The distribution of this compound within the body can influence its overall bioavailability and the extent of its biochemical effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization is influenced by targeting signals or post-translational modifications that direct the compound to specific organelles .
For example, the presence of specific targeting signals can direct this compound to the mitochondria, where it can impact mitochondrial function and induce oxidative stress .
properties
IUPAC Name |
(2,6-difluorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRGJHDNHIPMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207928 | |
| Record name | 2,6-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59189-51-4 | |
| Record name | (2,6-Difluorophenyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59189-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059189514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIFLUOROBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E47625TKQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















